molecular formula C17H15N5O3S B2378991 N-(3-acetamidophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 900009-29-2

N-(3-acetamidophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2378991
CAS No.: 900009-29-2
M. Wt: 369.4
InChI Key: OCYYGJMPBMQUMC-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H15N5O3S and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Potential : A study focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds similar to N-(3-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. These compounds exhibited binding and moderate inhibitory effects in assays for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. Notably, certain derivatives showed good affinity for COX-2 and 5-LOX, correlating with high analgesic and anti-inflammatory effects (Faheem, 2018).

Antibacterial and Anti-enzymatic Potential : Another study designed and synthesized a series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. These compounds were evaluated for their antibacterial and anti-enzymatic activities, showing potential as inhibitors of certain bacterial strains and low enzymatic inhibition against lipoxygenase (LOX) enzyme (Nafeesa et al., 2017).

Glutaminase Inhibition for Anticancer Therapy : Research into the synthesis and pharmacological evaluation of BPTES analogs, which share a core structural similarity with N-(3-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, has demonstrated potential in cancer therapy. These analogs serve as potent and selective inhibitors of kidney-type glutaminase (GLS), with implications for the treatment of cancer through inhibition of GLS (Shukla et al., 2012).

Antimicrobial and Hemolytic Activity : A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were synthesized and screened for antimicrobial & hemolytic activity. These compounds exhibited activity against selected microbial species, with one being identified as highly active against a panel of microbes. This research suggests the potential of these compounds in developing new antimicrobial agents (Rehman et al., 2016).

Synthesis and Structural Elucidation for Antimicrobial Screening : A different study synthesized 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide, exploring its structure through various spectroscopic methods. The compounds were screened for antibacterial, antifungal, and anti-tuberculosis activity, highlighting their pharmaceutical relevance (MahyavanshiJyotindra et al., 2011).

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-11(23)19-13-5-2-6-14(8-13)20-15(24)10-26-17-22-21-16(25-17)12-4-3-7-18-9-12/h2-9H,10H2,1H3,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYYGJMPBMQUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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